N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a benzofuran ring and a furan ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11-8-14(12(2)22-11)18(20)19-10-17(21-3)16-9-13-6-4-5-7-15(13)23-16/h4-9,17H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIWSBBVMZPHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide typically involves the construction of the benzofuran and furan rings followed by their functionalization. One common method for synthesizing benzofuran derivatives is the cyclization of o-hydroxyacetophenones under basic conditions . The furan ring can be constructed via the cyclization of aryl acetylenes using transition-metal catalysis . The final step involves coupling the benzofuran and furan rings through appropriate linkers and functional groups.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction process, resulting in shorter reaction times and higher product purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction could produce benzofuran-2-ylmethanol.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with similar biological activities.
Benzothiophene: Shares structural similarities with benzofuran but contains a sulfur atom instead of oxygen.
Furan: A basic heterocyclic compound with a five-membered ring containing oxygen.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide is unique due to its combined benzofuran and furan rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for more diverse interactions with biological targets and greater potential for therapeutic applications .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by the presence of a benzofuran moiety and a furan-3-carboxamide group. The specific arrangement of these functional groups contributes to its biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing furan and benzofuran structures have shown promising results in inhibiting tumor cell proliferation.
In a study evaluating various benzofuran derivatives, compounds demonstrated significant cytotoxic effects against human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture methods. The results indicated that these compounds can effectively inhibit tumor growth while exhibiting lower toxicity to normal cells .
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have also been investigated. Compounds similar to this compound have shown activity against various bacterial strains. The mechanism often involves binding to DNA and inhibiting DNA-dependent enzymes, which is crucial for bacterial replication .
Cytotoxicity Studies
Cytotoxicity assays are essential for determining the safety profile of any new compound. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound and related compounds against selected cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 8.5 |
| HCC827 | 6.3 | |
| NCI-H358 | 7.0 | |
| Benzofuran Derivative X | A549 | 10.0 |
| HCC827 | 9.0 | |
| NCI-H358 | 11.5 |
These values indicate that while the compound exhibits significant cytotoxicity against cancer cells, further optimization may be necessary to enhance selectivity towards tumor cells over normal cells .
Case Studies
Several case studies have explored the therapeutic potential of similar compounds:
- Study on Lung Cancer : A recent investigation utilized a series of benzofuran derivatives to assess their antitumor efficacy in lung cancer models. Results showed that compounds with structural similarities exhibited substantial growth inhibition in vitro, leading to further exploration in vivo.
- Antimicrobial Research : Another study focused on the antimicrobial activity of benzofuran-based compounds against resistant bacterial strains. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics.
Q & A
Q. What are the recommended synthetic pathways for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide, and how can reaction yields be optimized?
The synthesis of this compound likely involves multi-step routes, including:
- Coupling reactions : Amide bond formation between activated carboxylic acid derivatives (e.g., 2,5-dimethylfuran-3-carboxylic acid chloride) and amine intermediates (e.g., 2-(1-benzofuran-2-yl)-2-methoxyethylamine). This step may require catalysts like HOBt/DCC for efficient coupling .
- Purification : Column chromatography (e.g., C18 reverse-phase) or recrystallization in solvents like ethyl acetate/hexane mixtures to achieve >95% purity .
- Yield optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of acyl chloride) and reaction time (12–24 hours under nitrogen) to minimize side products .
Q. How can the structural integrity of this compound be validated post-synthesis?
Key analytical techniques include:
- NMR spectroscopy : Confirm the presence of the methoxy group (~δ 3.3 ppm in H NMR) and benzofuran aromatic protons (δ 6.8–7.5 ppm) .
- HPLC-MS : Verify molecular weight (e.g., m/z 397.4 [M+H]) and retention time consistency under gradient elution (e.g., acetonitrile/water) .
- FT-IR : Identify characteristic peaks for amide C=O (~1650 cm) and furan C-O-C (~1015 cm) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- pH stability : The compound is stable in neutral buffers but may hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions due to amide bond cleavage. Accelerated degradation studies (40°C, 75% RH) can quantify half-life .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, suggesting solid-state stability under standard storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological approaches include:
- Analog synthesis : Modify substituents (e.g., replacing methoxy with ethoxy or exploring halogenated benzofuran derivatives) to assess impact on target binding .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with enzymes like cytochrome P450 or bacterial efflux pumps .
- Bioassay validation : Test analogs against relevant biological targets (e.g., antimicrobial MIC assays) and correlate activity with logP and polar surface area .
Q. How should researchers resolve contradictions in reported biological activity data across similar benzofuran-carboxamide derivatives?
- Data normalization : Standardize assay conditions (e.g., bacterial strain, inoculum size) to reduce variability .
- Meta-analysis : Compare pharmacokinetic parameters (e.g., plasma protein binding, metabolic clearance) from disparate studies to identify outliers .
- Mechanistic studies : Use isothermal titration calorimetry (ITC) to directly measure binding affinities and rule off-target effects .
Q. What in silico strategies are recommended for predicting this compound’s pharmacokinetics and toxicity?
- ADMET prediction : Tools like SwissADME estimate properties such as:
- Lipophilicity : Predicted logP = 3.2 (optimal for blood-brain barrier penetration) .
- Metabolic sites : CYP3A4-mediated oxidation at the benzofuran ring (highlighted via StarDrop’s metabolite prediction module) .
- Toxicity screening : Use ProTox-II to assess potential hepatotoxicity (e.g., alerts for reactive quinone intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
